

Application Notes and Protocols for CK1-IN-2 in Western Blotting Experiments

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Compound of Interest

Compound Name: CK1-IN-2

Cat. No.: B15545021

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Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including Wnt/ β -catenin signaling, circadian rhythm regulation, and DNA repair.[1] The CK1 family consists of several isoforms, including α , δ , and ϵ , which are crucial for the phosphorylation of key regulatory proteins. Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.

CK1-IN-2 is a potent, cell-permeable inhibitor of Casein Kinase 1, with demonstrated activity against CK1 α , CK1 δ , and CK1 ϵ isoforms. Its ability to modulate CK1 activity makes it a valuable tool for investigating the roles of these kinases in cellular signaling pathways. Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from a complex mixture, such as a cell lysate. This document provides detailed application notes and protocols for the use of **CK1-IN-2** in Western blotting experiments to study its effects on CK1-mediated signaling pathways.

Mechanism of Action

CK1-IN-2 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK1 isoforms.[2] This prevents the transfer of a phosphate group from ATP to the target substrate proteins, thereby inhibiting their phosphorylation and downstream signaling. For instance, in the Wnt/ β -catenin pathway, CK1 α is responsible for the initial "priming"

phosphorylation of β -catenin, which marks it for subsequent degradation.[3] Inhibition of CK1 α by **CK1-IN-2** is expected to lead to an accumulation of unphosphorylated, active β -catenin. Similarly, CK1 δ and CK1 ϵ are key regulators of the circadian clock, where they phosphorylate PERIOD (PER) proteins, influencing their stability and nuclear translocation.[4] Treatment with a CK1 inhibitor would be expected to alter the phosphorylation status and levels of PER proteins.

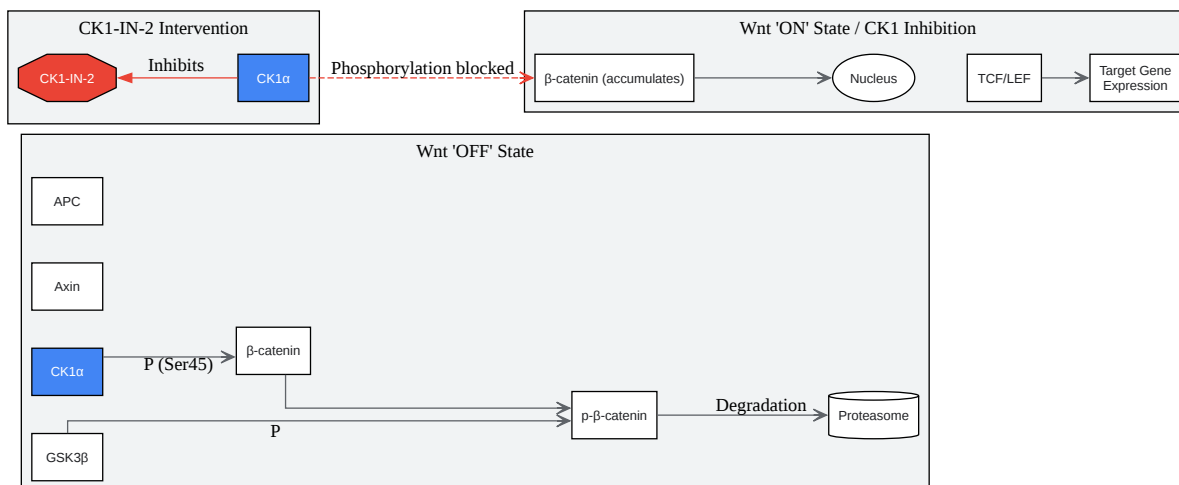
Data Presentation

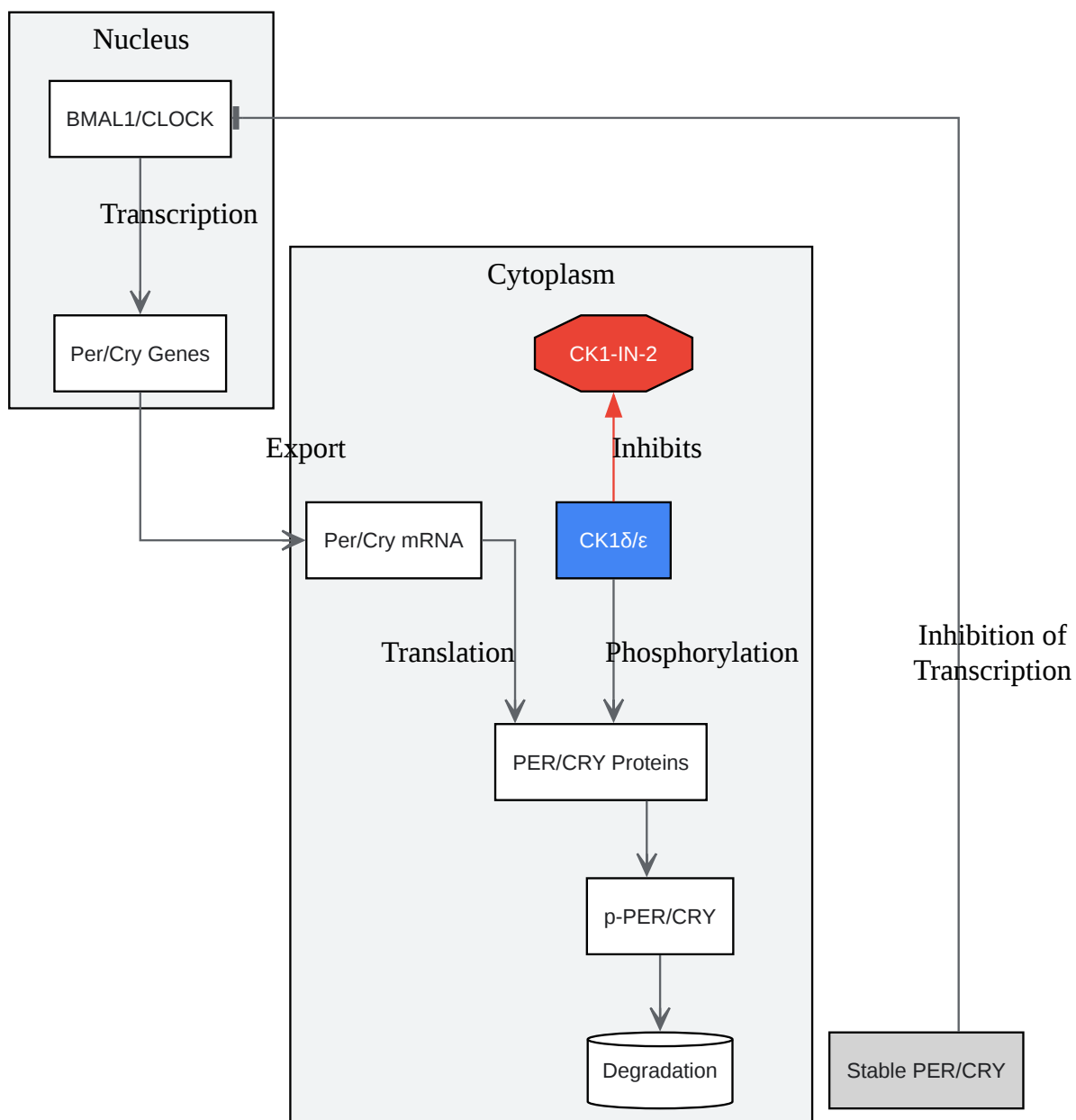
The following table summarizes representative quantitative data from hypothetical Western blotting experiments demonstrating the effect of **CK1-IN-2** on target protein phosphorylation and total protein levels in two key signaling pathways. The data is presented as a fold change relative to a vehicle-treated control.

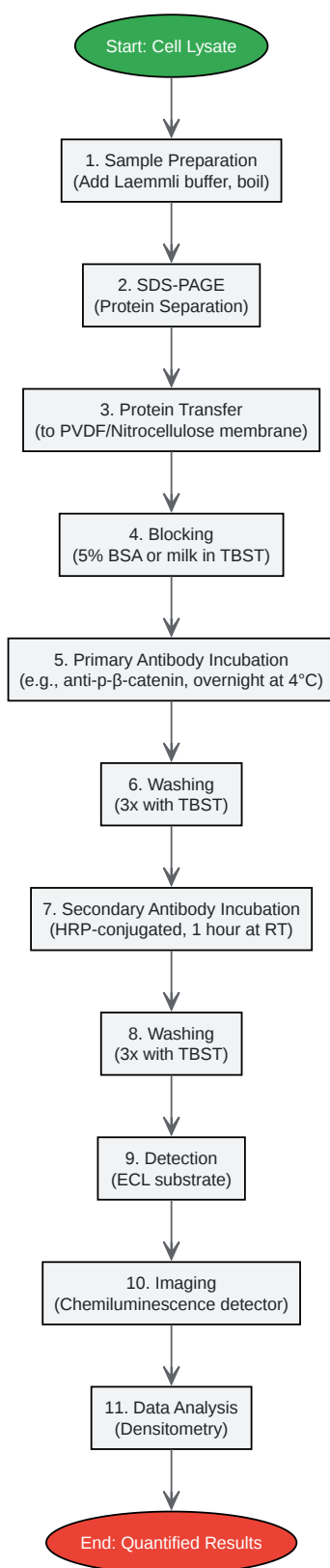
Pathway	Target Protein	Treatment	Concentration (μ M)	Duration (hours)	Phospho-Protein Level (Fold Change)	Total Protein Level (Fold Change)
Wnt/ β -catenin	Phospho- β -catenin (Ser45)	Vehicle	-	24	1.0	1.0
CK1-IN-2	1	24	0.3	1.1	1.0	1.0
CK1-IN-2	5	24	0.1	1.2		
Circadian Rhythm	Phospho-PER2	Vehicle	-	6	1.0	1.0
CK1-IN-2	1	6	0.4	0.9	1.0	1.0
CK1-IN-2	5	6	0.2	1.0		

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for **CK1-IN-2** in the Wnt/ β -catenin and Circadian Rhythm signaling pathways.







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- 2. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

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